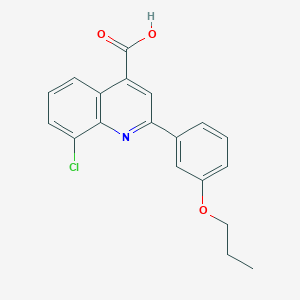

8-Chloro-2-(3-propoxyphenyl)quinoline-4-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound of interest, 8-Chloro-2-(3-propoxyphenyl)quinoline-4-carboxylic acid, is a derivative of quinoline, which is a heterocyclic aromatic organic compound. Quinoline derivatives are known for their diverse biological activities and applications in medicinal chemistry. Although the specific compound is not directly studied in the provided papers, they do offer insights into the structural and chemical properties of related quinoline compounds.

Synthesis Analysis

The synthesis of quinoline derivatives can involve various chemical reactions, as seen in the synthesis of 6-Ethyl-1,2,9-trioxopyrrolo[3,2-f]quinoline-8-carboxylic acid, where an aminoquinoline ester reacts with chloral hydrate and hydroxylamine hydrochloride, followed by treatment with concentrated sulfuric acid to yield the tricyclic quinoline derivative . This suggests that the synthesis of 8-Chloro-2-(3-propoxyphenyl)quinoline-4-carboxylic acid could also involve multi-step reactions, possibly starting from a substituted quinoline and introducing the chloro and propoxyphenyl groups through electrophilic substitution and etherification reactions, respectively.

Molecular Structure Analysis

Quinoline derivatives exhibit a variety of molecular arrangements due to their ability to participate in hydrogen bonding and π-π interactions. For instance, a dioxovanadium(V) complex with 4,8-Dihydroxyquinoline-2-carboxylic acid demonstrates a hexagonal molecular arrangement through π-π interactions, creating channel cavities occupied by water molecules . This indicates that 8-Chloro-2-(3-propoxyphenyl)quinoline-4-carboxylic acid could also form specific molecular arrangements and potentially participate in similar interactions due to the presence of aromatic rings in its structure.

Chemical Reactions Analysis

Quinoline derivatives can form various chemical bonds and engage in proton-transfer reactions. The study of proton-transfer compounds of quinoline derivatives with 4,5-dichlorophthalic acid reveals the formation of one-dimensional hydrogen-bonded chain structures . These findings suggest that 8-Chloro-2-(3-propoxyphenyl)quinoline-4-carboxylic acid may also engage in hydrogen bonding and could form salts or complexes with metals or other organic compounds, which could be explored in further studies.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of 8-Chloro-2-(3-propoxyphenyl)quinoline-4-carboxylic acid are not detailed in the provided papers, the properties of quinoline derivatives generally include moderate solubility in organic solvents, potential for crystalline structure formation, and the ability to form stable hydrates . The presence of functional groups such as carboxylic acid and chloro substituents can influence the acidity, reactivity, and overall stability of the compound. These properties are crucial for the compound's potential applications in pharmaceuticals and material science.

Applications De Recherche Scientifique

Quinoline and its derivatives form an important class of heterocyclic compounds for new drug development . They are known to be biologically active compounds possessing several pharmacological activities . Here are some of the fields where quinoline derivatives have shown potential:

- Antimalarial : Quinoline derivatives have been found to have antimalarial activity .

- Anticancer : Some quinoline derivatives have shown potential in cancer treatment .

- Antibacterial : Certain 8-substituted quinoline carboxylic acids have shown antibacterial activity .

- Antifungal : Quinoline derivatives have been found to have antifungal properties .

- Anti-inflammatory : Quinoline derivatives have shown anti-inflammatory effects .

- Analgesic : Some quinoline derivatives have been used as pain relievers .

Orientations Futures

Propriétés

IUPAC Name |

8-chloro-2-(3-propoxyphenyl)quinoline-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16ClNO3/c1-2-9-24-13-6-3-5-12(10-13)17-11-15(19(22)23)14-7-4-8-16(20)18(14)21-17/h3-8,10-11H,2,9H2,1H3,(H,22,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDJRRMYGDXCHTR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC=CC(=C1)C2=NC3=C(C=CC=C3Cl)C(=C2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16ClNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-Chloro-2-(3-propoxyphenyl)quinoline-4-carboxylic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Furo[3,2-c]pyridin-4-amine](/img/structure/B1344308.png)

![2-[(2-Aminoethyl)(ethyl)amino]ethan-1-ol](/img/structure/B1344310.png)

![4-[(2-Chloro-6-fluorobenzyl)oxy]-3-ethoxybenzoic acid](/img/structure/B1344325.png)

![[3-fluoro-4-(1H-imidazol-1-yl)phenyl]methanamine](/img/structure/B1344334.png)